

The Unrivaled Affinity of Biotin for Avidin and Streptavidin: A Technical Guide

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The exceptionally high affinity of biotin (Vitamin B7) for the proteins avidin and streptavidin represents one of the strongest known non-covalent interactions in nature. This robust and highly specific binding has been harnessed as a versatile tool in a myriad of applications across biotechnology, diagnostics, and drug development. This technical guide provides an indepth exploration of the core principles governing this interaction, complete with quantitative data, detailed experimental methodologies, and visual representations of key processes.

Introduction to the Biotin-Avidin/Streptavidin System

Biotin is a small, water-soluble vitamin that acts as a cofactor for carboxylase enzymes. Avidin, a glycoprotein found in the egg whites of birds, reptiles, and amphibians, and its bacterial analogue, streptavidin, produced by Streptomyces avidinii, are both tetrameric proteins. Each of the four identical subunits in both avidin and streptavidin can bind one molecule of biotin with extraordinary affinity and specificity.[1]

The interaction is characterized by an extremely low dissociation constant (Kd), in the range of 10^{-14} to 10^{-15} M, making the bond essentially irreversible under many conditions.[1][2] This remarkable stability withstands harsh conditions such as organic solvents, denaturants, detergents, and extremes of pH and temperature.[2] While both proteins exhibit this high affinity, streptavidin is often preferred in research applications due to its lack of glycosylation



and a near-neutral isoelectric point, which results in lower non-specific binding compared to the highly glycosylated and basic avidin.[1]

The Molecular Basis of High-Affinity Binding

The extraordinary strength of the biotin-avidin/streptavidin interaction arises from a combination of factors at the molecular level, including extensive hydrogen bonding, hydrophobic and van der Waals interactions, and a high degree of shape complementarity between the biotin molecule and the deep binding pocket of the proteins.

Each subunit of avidin and streptavidin forms an eight-stranded antiparallel β -barrel structure, at one end of which lies the biotin-binding site. Upon binding, a flexible loop closes over the biotin molecule, acting as a lid and significantly contributing to the very slow dissociation rate.

Key Amino Acid Residues:

Several amino acid residues are crucial for the high-affinity interaction. In streptavidin, key residues involved in the binding pocket include Asn23, Ser27, Tyr43, Ser45, Asn49, Ser88, Thr90, and Asp128, which form a network of hydrogen bonds with the ureido ring and the valeric acid side chain of biotin. Tryptophan residues, such as Trp92, Trp108, and Trp120, are also critical, contributing to the hydrophobic interactions within the binding pocket.

In avidin, the binding site also features a highly stabilized network of polar and hydrophobic interactions. Key residues include those that form hydrogen bonds with biotin, such as Alanine, Threonine, Serine, Tyrosine, and Asparagine. Specifically, Tyr-33 has been identified as a critical residue in the avidin binding site. The presence of additional hydrophobic and hydrophilic groups in the avidin binding site may account for its even higher affinity for biotin compared to streptavidin.

Quantitative Binding and Thermodynamic Data

The affinity of biotin for avidin and streptavidin has been extensively characterized using various biophysical techniques. The following tables summarize the key quantitative parameters.



Parameter	Avidin	Streptavidin	Reference(s)
Dissociation Constant (Kd)	~10 ⁻¹⁵ M	~10 ⁻¹⁴ M	
Association Rate Constant (kon)	$7.0 \times 10^7 \text{ M}^{-1}\text{s}^{-1} \text{ (pH 5, 25°C)}$	$3.0 \times 10^{6} - 4.5 \times 10^{7}$ $M^{-1}s^{-1}$	_
Dissociation Rate Constant (koff)	7.5 x 10 ⁻⁸ s ⁻¹	2.4 x 10 ⁻⁶ s ⁻¹	_

Table 1: Kinetic and Affinity Constants for Biotin-Avidin and Biotin-Streptavidin Interactions.

Thermodynamic Parameter	Avidin (at 25°C)	Streptavidin (at 25°C)	Reference(s)
Enthalpy Change (ΔH)	-20.3 to -23.4 kcal/mol	-23 kcal/mol	
Entropy Change (ΔS)	~0 cal/mol·K	Entropically driven between 15-25°C	
Heat Capacity Change (ΔCp)	-461 cal/mol·K	-459.9 cal/mol·K	_

Table 2: Thermodynamic Parameters for Biotin-Avidin and Biotin-Streptavidin Interactions.

Experimental Protocols

The study of the biotin-avidin/streptavidin interaction relies on precise biophysical techniques. Below are detailed methodologies for two key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

Methodology:

Sample Preparation:



- Dialyze both the protein (avidin or streptavidin) and biotin against the same buffer to minimize heats of dilution. A common buffer is phosphate-buffered saline (PBS) pH 7.4.
- Prepare a protein solution of approximately 40 μM to be placed in the sample cell.
- Prepare a biotin solution of approximately 400-750 μM to be loaded into the titration syringe. The ligand concentration should ideally be 10-20 times that of the macromolecule.
- Degas both solutions to prevent air bubbles in the calorimeter.
- Instrument Setup:
 - Set the experimental temperature (e.g., 25°C).
 - Set the stirring speed (e.g., 75 rpm).
 - \circ Set the injection volume (e.g., 5 μ L) and the spacing between injections (e.g., 200 seconds) to allow for a return to baseline.
- Data Acquisition:
 - Perform an initial injection to account for any initial mixing effects.
 - Carry out a series of injections of the biotin solution into the protein solution.
 - The heat change upon each injection is measured and recorded.
- Data Analysis:
 - The raw data (power vs. time) is integrated to obtain the heat change per injection.
 - The resulting binding isotherm (kcal/mol vs. molar ratio) is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding constant (Ka), enthalpy of binding (ΔH), and stoichiometry (n).
 - The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: $\Delta G = -RTln(Ka) = \Delta H T\Delta S$.



Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time, providing kinetic data (kon and koff).

Methodology:

- Sensor Chip Preparation:
 - Use a streptavidin-coated sensor chip (SA chip).
 - Condition the chip surface by injecting a solution such as 1 M NaCl and 50 mM NaOH to remove any unbound streptavidin.
 - Equilibrate the chip with running buffer (e.g., HBS-EP buffer).
- · Ligand Immobilization:
 - Inject a solution of a biotinylated molecule (the ligand) over the sensor surface. The high affinity of streptavidin for biotin will result in stable immobilization.
 - The amount of immobilized ligand can be controlled by adjusting the concentration and contact time of the biotinylated molecule.
- Analyte Interaction:
 - Inject a series of concentrations of the analyte (the molecule whose binding to the immobilized ligand is being studied) over the sensor surface at a constant flow rate.
 - The association of the analyte with the ligand is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).
 - After the association phase, switch back to the running buffer to monitor the dissociation of the analyte from the ligand, observed as a decrease in the SPR signal.
- Data Analysis:

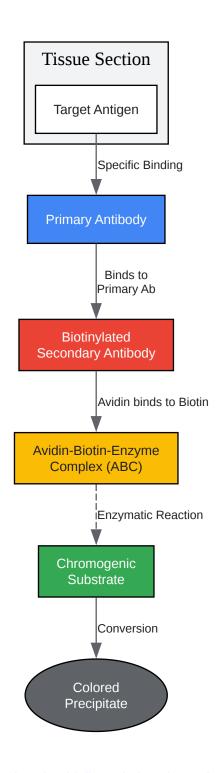


- The resulting sensorgrams (RU vs. time) are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).
- The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.

Visualization of a Key Application: The Avidin-Biotin Complex (ABC) Method

The ABC method is a widely used technique in immunohistochemistry (IHC) and enzyme-linked immunosorbent assays (ELISA) for signal amplification and detection of a target antigen.





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Avidin-Biotin Complex (ABC) Method Workflow.

Applications in Drug Development



The robustness and specificity of the biotin-avidin/streptavidin interaction have made it an invaluable tool in various stages of drug development:

- Immunoassays: For the detection and quantification of biomarkers and drug candidates in complex biological samples.
- Affinity Purification: For the isolation and purification of biotinylated recombinant proteins, antibodies, and other molecules of interest.
- Drug Delivery: As a linker to conjugate drugs to targeting moieties such as antibodies, creating highly specific drug delivery systems.
- High-Throughput Screening: In the development of assays for screening large compound libraries for potential drug leads.

Conclusion

The interaction between biotin and avidin or streptavidin stands as a paradigm of high-affinity non-covalent binding in biology. A thorough understanding of its molecular basis, kinetics, and thermodynamics is crucial for its effective application. The methodologies and data presented in this guide provide a comprehensive resource for researchers and professionals leveraging this powerful biological tool in their scientific endeavors, from fundamental research to the development of novel therapeutics and diagnostics.

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